(5-Nitro-pyridin-2-yl)-dipropylamine

Catalog No.
S972133
CAS No.
M.F
C11H17N3O2
M. Wt
223.27 g/mol
Availability
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(5-Nitro-pyridin-2-yl)-dipropylamine

Product Name

(5-Nitro-pyridin-2-yl)-dipropylamine

IUPAC Name

5-nitro-N,N-dipropylpyridin-2-amine

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C11H17N3O2/c1-3-7-13(8-4-2)11-6-5-10(9-12-11)14(15)16/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

PIBJOBKDWMMXDN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)[N+](=O)[O-]

(5-Nitro-pyridin-2-yl)-dipropylamine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a nitro group at the 5-position and a dipropylamine moiety. The molecular formula for this compound is C12H16N3O2, and it has a molecular weight of approximately 232.27 g/mol. The presence of the nitro group contributes to the compound's reactivity and biological activity, making it of interest in various chemical and pharmaceutical applications.

The chemical behavior of (5-Nitro-pyridin-2-yl)-dipropylamine can be understood through its potential reactions:

  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, often using catalytic hydrogenation methods or through the use of reducing agents like hydrazine .
  • Nucleophilic Substitution: The nitrogen atom in the dipropylamine part can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, particularly at positions ortho and para to the nitro substituent .

(5-Nitro-pyridin-2-yl)-dipropylamine exhibits notable biological activities, primarily due to its interaction with various biological targets:

  • Antimicrobial Activity: Some studies suggest that compounds containing nitro groups exhibit antimicrobial properties, potentially making them useful in treating infections .
  • CNS Activity: The dipropylamine moiety may confer central nervous system activity, which is relevant in drug design for neurological disorders .

The synthesis of (5-Nitro-pyridin-2-yl)-dipropylamine can be achieved through several methods:

  • N-Alkylation of Aminopyridines: One common method involves the N-alkylation of 5-nitro-2-aminopyridine with dipropylamine using alkyl halides or other alkylating agents under basic conditions .
  • Reduction of Nitro Compounds: Starting from 5-nitropyridine, reduction processes can yield the corresponding amine derivatives, followed by alkylation to introduce the dipropyl group .
  • Direct Synthesis from Precursors: Utilizing precursors like 5-nitro-2-chloropyridine allows for direct synthesis through nucleophilic substitution with dipropylamine .

(5-Nitro-pyridin-2-yl)-dipropylamine has various applications in fields such as:

  • Pharmaceuticals: It may serve as a scaffold for developing new drugs targeting specific receptors or enzymes due to its unique structural features .
  • Agricultural Chemicals: Its biological activity suggests potential use as a pesticide or herbicide.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules for research purposes.

Studies on (5-Nitro-pyridin-2-yl)-dipropylamine have focused on its interactions with biological systems:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have shown promise in understanding its potential CNS effects .
  • Enzyme Inhibition: Its ability to inhibit certain enzymes related to disease pathways has been explored, indicating possible therapeutic applications.

Several compounds share structural similarities with (5-Nitro-pyridin-2-yl)-dipropylamine, including:

Compound NameStructure FeaturesUnique Aspects
5-Nitro-2-amino-pyridineContains an amino group instead of amineMore polar; potential for different reactivity
DipropylamineSimple aliphatic amineLacks the aromatic character
4-NitroanilineNitro group on anilineDifferent electronic properties due to aniline
3-(Dipropylamino)-pyridineSimilar dipropyl substitutionDifferent position of nitrogen substitution

The uniqueness of (5-Nitro-pyridin-2-yl)-dipropylamine lies in its combination of a nitro-substituted pyridine and a dipropylamine moiety, which may lead to distinct biological activities and chemical reactivities compared to these similar compounds.

XLogP3

2.9

Dates

Modify: 2023-07-21

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